N-(2-allyl-3-methoxyphenyl)acetamide

Description

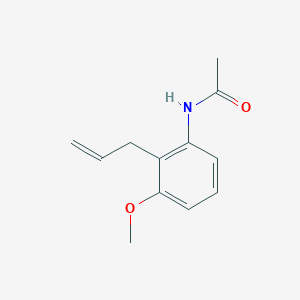

N-(2-Allyl-3-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by a phenyl ring with two key substituents: a methoxy group (-OCH₃) at the meta position (C3) and an allyl group (-CH₂CH=CH₂) at the ortho position (C2). The acetamide moiety (-NHCOCH₃) is attached to the phenyl ring’s nitrogen, forming a planar structure conducive to intermolecular interactions such as hydrogen bonding.

However, its specific pharmacological profile remains underexplored in the literature provided.

Properties

CAS No. |

340774-74-5 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25g/mol |

IUPAC Name |

N-(3-methoxy-2-prop-2-enylphenyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-4-6-10-11(13-9(2)14)7-5-8-12(10)15-3/h4-5,7-8H,1,6H2,2-3H3,(H,13,14) |

InChI Key |

STVGRQZNNMNQGP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)CC=C |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, enhancing the phenyl ring’s electron density. This contrasts with electron-withdrawing groups like nitro (-NO₂) in N-(3-nitrophenyl)acetamide, which reduce electron density and influence hydrogen-bonding patterns in crystal structures .

- Crystallography: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic or orthorhombic crystal systems, with lattice constants sensitive to substituent size and polarity . The allyl group in the target compound likely induces similar structural distortions.

Pharmacological Activity Trends

Anticancer Activity :

- N-(4-Methoxyphenyl) derivatives with sulfonylquinazoline moieties demonstrate potent anticancer activity (e.g., compound 40 in ). The absence of a sulfonyl group in the target compound may reduce such activity, though the allyl group could confer unique selectivity.

- Methoxy positioning matters: N-(2-methoxyphenyl)acetamide analogs show lower activity compared to para-substituted derivatives, suggesting that the ortho-methoxy group in the target compound may sterically hinder target binding .

- Antimicrobial Potential: Thiazolidinone-containing acetamides (e.g., derivatives in ) exhibit antibacterial activity, but this is contingent on heterocyclic appendages absent in the target compound.

Q & A

Q. What strategies validate target engagement in complex cellular models?

- Methodological Answer :

- Fluorescent Probes : Conjugate the compound with BODIPY for live-cell imaging .

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins .

- Transcriptomics : RNA-seq to identify downstream pathways modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.